molecular formula C14H16F3NO4 B13050704 3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid

3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid

Cat. No.: B13050704
M. Wt: 319.28 g/mol
InChI Key: KVBNZGUKHWYVGZ-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid is a fluorinated β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2,3,5-trifluorophenyl substituent. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in protease inhibitors and anticancer agents .

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(6-11(19)20)8-4-7(15)5-9(16)12(8)17/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

KVBNZGUKHWYVGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC(=C1)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino acid.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluorophenyl halide and a base.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Automated Synthesis: Utilizing automated synthesizers to control reaction parameters and improve efficiency.

    Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the Boc protecting group provides stability during chemical reactions. The compound may inhibit or activate biological pathways depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous 3-phenylpropanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid 2,3,5-F3Ph C14H16F3NO4 319.28 N/A High lipophilicity, Boc-protected amine
3-(Boc-amino)-3-(3-fluorophenyl)propionic acid 3-FPh C14H17FNO4 294.29 N/A Moderate lipophilicity, single fluorine substitution
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid 3,4,5-F3Ph C14H16F3NO4 319.28 N/A Isomeric trifluorophenyl variant; chiral center at C2
3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid 3-HOPh C14H19NO5 281.30 487.6 Polar hydroxyl group; lower logP (1.98)
3-(2-Trifluoromethylphenyl)propionic acid 2-CF3Ph C10H9F3O2 218.17 N/A Electron-withdrawing CF3 group; higher acidity

Key Comparison Points

Substituent Effects on Lipophilicity and Bioactivity The 2,3,5-trifluorophenyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the 3-hydroxyphenyl analog (logP 1.98) . This property is critical for membrane permeability in drug candidates.

Acidity and Reactivity The 2-trifluoromethylphenyl analog (CAS 94022-99-8) exhibits stronger acidity due to the electron-withdrawing CF3 group, making it more reactive in carboxylate-mediated reactions .

Synthetic Utility The Boc-protected amino group in the target compound and its analogs (e.g., ) facilitates peptide coupling reactions while preventing unwanted side reactions. The 3-hydroxyphenyl variant (CAS 284493-68-1) is more polar, limiting its use in non-polar solvents but enabling applications in hydrophilic drug formulations .

Biological Activity Fluorinated phenylpropanoic acids are commonly used in protease inhibitors. For example, 3,4,5-trifluorophenyl derivatives show enhanced inhibitory activity against cancer-related enzymes compared to mono-fluorinated analogs .

Biological Activity

3-((Tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid (also known as Boc-Amino-Trifluorophenyl Propanoic Acid) is a synthetic amino acid derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted aromatic ring, which significantly influences its pharmacological properties. Understanding its biological activity is crucial for applications in medicinal chemistry and drug design.

Biological Activity Overview

The biological activity of 3-((tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid can be summarized through its interactions with various biological systems:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes, which is critical for drug development. For example, studies indicate that trifluoromethyl groups can enhance the potency of inhibitors against certain enzymes by improving binding affinity through hydrophobic interactions and electronic effects .
  • Antimicrobial Properties : Research has suggested that compounds with similar structures exhibit antimicrobial effects. The incorporation of trifluoromethyl groups has been associated with increased activity against bacterial strains due to their ability to disrupt microbial cell membranes .
  • Impact on Cellular Mechanisms : In vitro studies have demonstrated that this compound can modulate cellular pathways, including those involved in inflammation and apoptosis. The presence of the Boc group allows for selective activation or inhibition of target proteins, which can lead to therapeutic applications in diseases characterized by dysregulated cell signaling .

Case Studies

Several case studies have highlighted the biological implications of 3-((tert-butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid:

  • Study on Enzyme Inhibition : A recent investigation evaluated the compound's ability to inhibit the Type III secretion system (T3SS) in Gram-negative bacteria. Results indicated that at concentrations around 50 µM, the compound achieved approximately 50% inhibition of T3SS activity, suggesting its potential as a lead compound for developing new antibacterial agents .
  • SAR Studies : Structure-activity relationship (SAR) analyses have shown that modifications to the trifluorophenyl moiety significantly affect biological activity. For instance, variations in the position and number of fluorine atoms can enhance or diminish inhibitory effects against specific targets .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Enzyme Inhibition~50% inhibition of T3SS at 50 µM
Antimicrobial ActivityEnhanced activity against various bacterial strains
Cellular Mechanism ModulationModulates pathways related to inflammation and apoptosis
SAR FindingsTrifluoromethyl substitutions improve binding affinity

Q & A

Q. Table 1: Representative Synthetic Conditions for Fluorinated Derivatives

StepConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, DCM, rt, 12 h85–90
Suzuki CouplingPd(PPh₃)₄, 2,3,5-trifluorophenylboronic acid, Na₂CO₃, DMF/H₂O, 80°C, 8 h60–70
Deprotection/HydrolysisTFA/DCM (1:1), rt, 2 h>95

Q. Table 2: Key Spectroscopic Data for Structural Validation

TechniqueDiagnostic Signals
¹⁹F NMR (CDCl₃)δ -138.2 (2-F), -144.5 (3-F), -157.8 (5-F) ppm (split patterns)
HRMS (ESI-)[M-H]⁻ m/z calc. 370.1054; found 370.1051
IR (KBr)1720 cm⁻¹ (C=O, Boc), 1695 cm⁻¹ (COOH)

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